

Application Note: Quantification of **Dieckol** using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Dieckol*

Cat. No.: *B191000*

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Introduction

Dieckol, a phlorotannin predominantly found in brown algae such as *Ecklonia cava*, has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities. These include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. As research into the therapeutic potential of **Dieckol** expands, the need for a robust and reliable analytical method for its quantification is paramount. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of **Dieckol** in various samples, including plant extracts and research formulations.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products and pharmaceuticals containing **Dieckol**.

Analytical Method Overview

The presented HPLC method utilizes a reversed-phase C18 column with gradient elution and UV detection for the separation and quantification of **Dieckol**. This method has been validated for its specificity, linearity, accuracy, and precision, ensuring reliable and reproducible results.

Chromatographic Conditions

A summary of the optimal HPLC conditions for **Dieckol** analysis is provided in the table below.

Parameter	Recommended Conditions
HPLC System	Agilent 1100/1260 Infinity II or equivalent
Column	Supelco Discovery C18 (4.6 x 250 mm, 5 µm) or similar
Mobile Phase A	0.05% Phosphoric acid in deionized water
Mobile Phase B	Acetonitrile
Gradient Elution	0-4 min, 0% B; 4-8 min, 0-30% B; 8-30 min, 30-45% B; 30-31 min, 45-70% B; 31-36 min, 70% B; 36-37 min, 70-0% B; 37-45 min, 0% B ^[1]
Flow Rate	0.7 - 1.0 mL/min ^{[2][3]}
Column Temperature	25 °C ^[1]
Detection Wavelength	230 nm ^{[2][4]}
Injection Volume	10 - 20 µL
Retention Time	Approximately 15.6 - 32.4 minutes (Varies with exact conditions) ^{[1][5]}

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameter	Typical Results
Linearity (R^2)	> 0.999[2][4]
Limit of Detection (LOD)	0.18 - 0.38 $\mu\text{g/mL}$ [3][6]
Limit of Quantification (LOQ)	0.56 - 1.16 $\mu\text{g/mL}$ [3][6]
Accuracy (Recovery)	96.91 - 105.71%[6]
Precision (RSD%)	Intra-day: 0.4 - 4.39% Inter-day: 1.0 - 4.64%[2][6]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare a stock solution and a series of working standard solutions of **Dieckol** for calibration.

Materials:

- **Dieckol** reference standard
- Dimethyl sulfoxide (DMSO)
- Methanol (HPLC grade)
- Volumetric flasks (5 mL, 10 mL)
- Pipettes

Protocol:

- Accurately weigh approximately 5 mg of **Dieckol** reference standard.
- Dissolve the standard in 2 mL of DMSO in a 5 mL volumetric flask.
- Add methanol to the mark and mix thoroughly to obtain a stock solution of 1 mg/mL.[4]

- Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 12.5 to 400 µg/mL.[4] A typical calibration curve may include concentrations of 12.5, 25, 50, 100, 200, and 400 µg/mL.[4]

Preparation of Sample Solutions (from Ecklonia cava extract)

Objective: To extract **Dieckol** from a solid sample matrix for HPLC analysis.

Materials:

- Ecklonia cava extract powder
- Dimethyl sulfoxide (DMSO)
- Methanol (HPLC grade)
- Ultrasonicator
- Volumetric flask (50 mL)
- Syringe filters (0.45 µm PTFE)

Protocol:

- Accurately weigh approximately 50 mg of the Ecklonia cava extract powder.
- Transfer the powder to a 50 mL volumetric flask.
- Add 10 mL of DMSO and 40 mL of methanol to the flask.[4]
- Sonicate the mixture at room temperature until the extract is fully dissolved.[4]
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[4]

HPLC Analysis

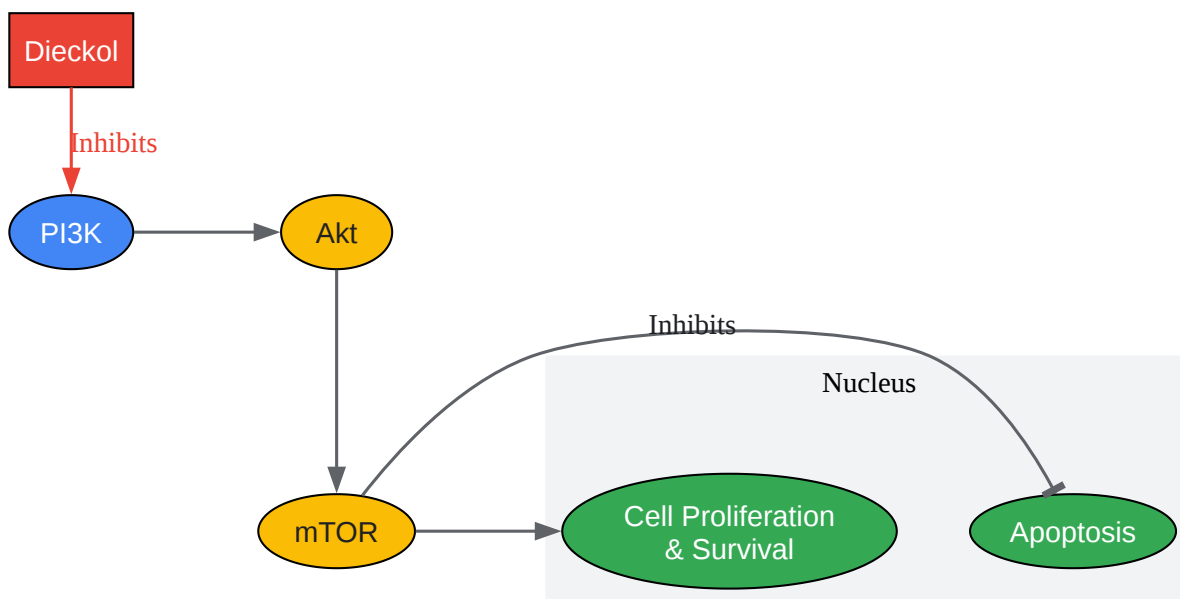
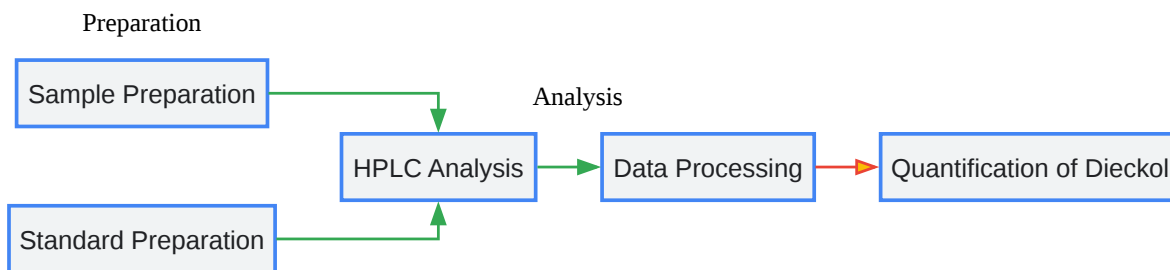
Objective: To perform the HPLC analysis of the prepared standard and sample solutions.

Protocol:

- Set up the HPLC system according to the chromatographic conditions specified in the "Analytical Method Overview" table.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After each injection, run the gradient program as detailed in the chromatographic conditions.
- Integrate the peak corresponding to **Dieckol** and record the peak area.
- Calculate the concentration of **Dieckol** in the samples using the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow for Dieckol Quantification



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References

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